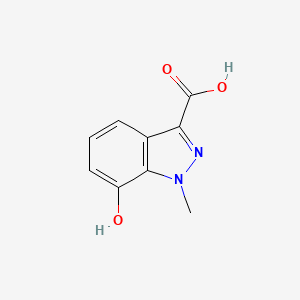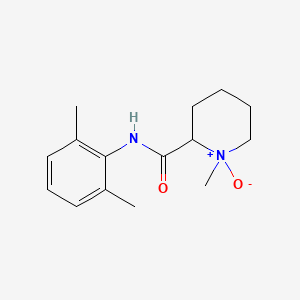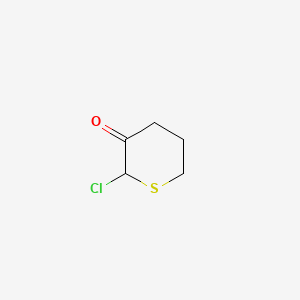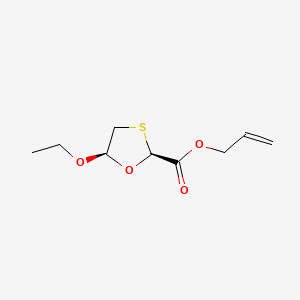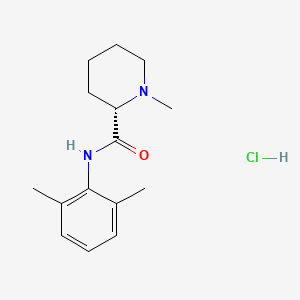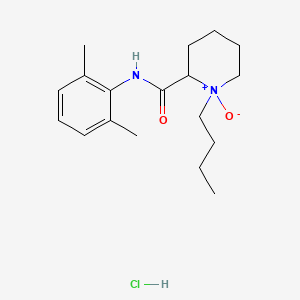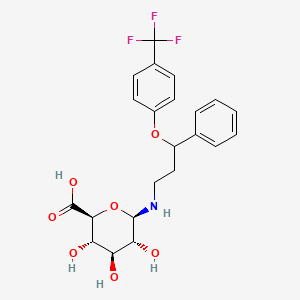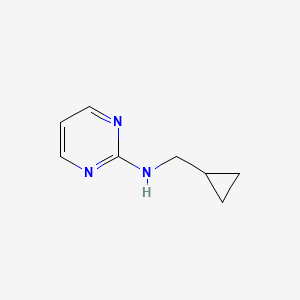
Detomidine-13C,15N2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Detomidine, the unlabelled analogue of Detomidine-13C,15N2 Hydrochloride, is an α2-adrenergic agonist . It’s used as a large animal sedative, primarily in horses . α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors, thus inducing a negative feedback response, reducing production of excitatory neurotransmitters .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "Detomidine-13C,15N2 Hydrochloride can be synthesized by introducing the stable isotopes of carbon-13 and nitrogen-15 into the molecule during the synthesis of the parent compound, detomidine hydrochloride. The synthesis pathway involves the use of labeled starting materials and specific reactions to incorporate the isotopes into the final product.", "Starting Materials": [ "Detomidine Hydrochloride", "Sodium 13C-labeled acetate", "15N-labeled ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve detomidine hydrochloride in ethanol", "Step 2: Add sodium 13C-labeled acetate to the solution and stir for several hours to allow for incorporation of the labeled carbon into the molecule", "Step 3: Remove the solvent by evaporation and dissolve the residue in water", "Step 4: Add 15N-labeled ammonia to the solution and adjust the pH to 4-5 using hydrochloric acid", "Step 5: Heat the reaction mixture to 50-60°C for several hours to allow for incorporation of the labeled nitrogen into the molecule", "Step 6: Adjust the pH to 7-8 using sodium hydroxide", "Step 7: Remove the solvent by evaporation and purify the product using standard chromatographic techniques", "Step 8: Obtain Detomidine-13C,15N2 Hydrochloride as a final product" ] } | |
Número CAS |
1391052-98-4 |
Nombre del producto |
Detomidine-13C,15N2 Hydrochloride |
Fórmula molecular |
C12H15ClN2 |
Peso molecular |
225.695 |
Nombre IUPAC |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |
Clave InChI |
OIWRDXKNDCJZSM-BGIYLATFSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |
Sinónimos |
5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride; 4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride; Domosedan-13C,15N2 ; Dormosedan-13C,15N2 ; MPV 253AII-13C,15N2 ; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



